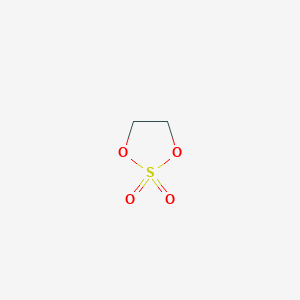

1,3,2-Dioxathiolane 2,2-dioxide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020598 | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-53-3 | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,2 Dioxathiolane 2,2 Dioxide

Conventional Synthetic Approaches

Traditional methods for synthesizing 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide often involve multi-step processes carried out in batch reactors. These approaches, while established, can present challenges related to reaction control and product yield.

Reaction of Ethylene (B1197577) Glycol with Thionyl Chloride

A common conventional method for preparing 1,3,2-Dioxathiolane 2,2-dioxide involves the reaction of ethylene glycol with thionyl chloride. evitachem.com This synthesis is typically a two-step process. In the first step, ethylene glycol reacts with thionyl chloride to form the intermediate cyclic sulfite (B76179), 1,3,2-dioxathiolane, 2-oxide (also known as ethylene sulfite). This intermediate is then oxidized in a subsequent step to yield the final product.

Two-Step Oxidation of Cyclic Sulfites

This approach is a staple in the conventional synthesis of this compound. The process begins with the formation of a cyclic sulfite, such as ethylene sulfite, from a 1,2-diol and thionyl chloride. evitachem.com The critical second step is the oxidation of this cyclic sulfite to the corresponding cyclic sulfate (B86663). A prevalent method for this oxidation step utilizes a ruthenium trichloride (B1173362) (RuCl₃) catalyst with sodium hypochlorite (B82951) (NaOCl) as the oxidant. acs.org However, this method is associated with challenges such as long reaction times and the production of chlorinated byproducts, making it less environmentally friendly. acs.org

Advanced and Green Synthetic Techniques

To overcome the limitations of conventional methods, research has shifted towards advanced and green synthetic techniques. Continuous flow microreactor technology, in particular, has emerged as a superior alternative, offering enhanced safety, efficiency, and scalability.

Continuous Flow Microreactor Technology

Systematic studies have been conducted to optimize reaction conditions within microreactors to maximize the yield of this compound. rsc.org The investigation into factors such as temperature, catalyst concentration, residence time, and the ratio of two-phase flow rates has led to the determination of optimal process conditions. rsc.org Under these optimized parameters, a continuous reaction yield can reach as high as 92.22%. rsc.orgresearchgate.net

Table 1: Optimized Reaction Parameters in a Microreactor System

| Parameter | Optimal Value |

|---|---|

| Temperature | 14.73 °C evitachem.comrsc.org |

| Catalyst Concentration | 0.5 g/L evitachem.comrsc.org |

| Residence Time | 117.75 seconds evitachem.comrsc.org |

| Flow Rate Ratio (Continuous/Dispersed) | 0.6 evitachem.comrsc.org |

| Total Flow Rate | 2 mL/min evitachem.comrsc.org |

| Continuous Reaction Yield | 92.22% rsc.org |

This interactive table summarizes the optimal conditions for the synthesis of this compound in a continuous flow microreactor, leading to a high product yield.

A greener and more efficient approach utilizes hydrogen peroxide (H₂O₂) as a clean oxidant in combination with a titanium silicalite-1 (TS-1) catalyst within a microreaction system. acs.orgablesci.com This method avoids the chlorinated byproducts associated with the sodium hypochlorite/ruthenium trichloride system. acs.org The use of a micropacked bed reactor loaded with TS-1 particles enhances the efficiency of heat and mass transfer in the heterogeneous reaction. acs.orgablesci.com Research has shown that acetone (B3395972) is a more effective solvent than water for this reaction, as it helps to stabilize a critical peroxide intermediate. acs.orgablesci.com Under optimal conditions in a continuous-flow setup, this green method can achieve an isolated yield of 89.3% with reduced oxidant consumption and a significantly shorter reaction time compared to batch processes. acs.orgablesci.com

Table 2: Comparison of Synthesis Methods for this compound

| Feature | Traditional Batch | Microreactor (H₂O₂/TS-1) |

|---|---|---|

| Catalyst | RuCl₃ | TS-1 |

| Oxidant | NaOCl | H₂O₂ |

| Solvent | Water | Acetone acs.org |

| Reaction Time | 8–12 hours | < 2 minutes |

| Conversion | 70–80% | 95% |

| Selectivity | 75–85% | 94% |

| Isolated Yield | 60–70% | 89.3% acs.org |

| Key Limitation | Chlorine byproducts | Complex setup |

This interactive table compares the traditional batch synthesis method with the advanced continuous flow microreactor technique using the H₂O₂/TS-1 system, highlighting the improvements in reaction time, yield, and environmental impact.

Table 3: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Ethylene Sulfate evitachem.comtcichemicals.comlgcstandards.com |

| 1,3,2-Dioxathiolane, 2-oxide | Ethylene Sulfite, Cyclic Ethylene Sulfite nist.gov |

| Acetone | |

| Ethylene Glycol | |

| Hydrogen Peroxide | |

| Ruthenium(III) chloride | |

| Sodium Hypochlorite | |

| Sulfuric Acid | |

| Thionyl Chloride | |

| Titanium Silicalite-1 | TS-1 |

Catalytic Approaches (e.g., Ruthenium(III) chloride)

Catalysis plays a crucial role in the synthesis of this compound. While newer, more environmentally friendly methods are being developed, an established oxidation method utilizes a sodium hypochlorite/ruthenium trichloride system. acs.org

Ruthenium(III) chloride (RuCl₃) has been employed as a catalyst in various organic transformations. organic-chemistry.orgresearchgate.netnih.gov In the context of this compound synthesis, it is part of a conventional method that is effective but faces challenges such as long reaction times and the generation of chlorinated byproducts. acs.org The development of greener synthetic routes using alternative catalysts like TS-1 is a response to the limitations of the ruthenium-based method. acs.org

Chemical Reactivity and Mechanistic Studies of 1,3,2 Dioxathiolane 2,2 Dioxide

Ring-Opening Reactions

The high ring strain and the presence of the electron-withdrawing sulfonyl group in 1,3,2-dioxathiolane (B15491259) 2,2-dioxide facilitate its ring-opening reactions when subjected to various reagents. These reactions are fundamental to its utility as an intermediate in organic synthesis. rsc.org The molecule is sensitive to moisture and can hydrolyze, which is a classic example of a ring-opening reaction. This exothermic reaction yields ethylene (B1197577) glycol and sulfuric acid.

The cyclic structure of 1,3,2-dioxathiolane 2,2-dioxide can also be opened through reactions with poor nucleophiles like fluorosulfuric acid, which adds to epoxides to form these cyclic sulfates. researchgate.net The subsequent reaction of these cyclic sulfates with nucleophiles results in the opening of the ring. researchgate.net

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the carbon atoms in the ring. The sulfate (B86663) group acts as a good leaving group, enabling the attack of various nucleophiles. evitachem.com These reactions are essentially ring-opening substitutions where the nucleophile attacks one of the carbon atoms, leading to the cleavage of a C-O bond and the opening of the ring.

For instance, amines and alcohols can act as nucleophiles, attacking the ring to form sulfated ethanolamine (B43304) derivatives and sulfated ethers, respectively. The reaction with benzylamine (B48309) yields N-benzyl-2-sulfooxyethylamine, while methanol (B129727) opens the ring to produce methyl sulfated ethylene glycol. The reactivity of this compound in nucleophilic substitution is a key feature in its application as a precursor for various chemical transformations. evitachem.com

Table 1: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Product | Reference |

| Amines | Sulfated ethanolamine derivatives | |

| Alcohols | Sulfated ethers | |

| Fluoride (B91410) ion | Not specified | researchgate.net |

| Phenoxide ion | Not specified | researchgate.net |

Oxidation Reactions

The sulfur atom in this compound is already in a high oxidation state (+6), making further oxidation of the sulfur center unlikely under typical conditions. However, the molecule itself can be synthesized through an oxidation reaction. A common method involves the oxidation of a cyclic sulfite (B76179), formed from the reaction of a 1,2-diol with thionyl chloride, to the corresponding cyclic sulfate. evitachem.com

For example, the reaction with an alcohol (ROH) results in the formation of an alkyl sulfate (a sulfonate derivative), ROSO₃H, after the initial ring-opening and subsequent workup.

Reduction Reactions

This compound can undergo reduction, which typically involves the cleavage of the sulfur-oxygen bonds and the opening of the ring. evitachem.com These reactions can lead to the formation of various reduced sulfur compounds.

The reduction of cyclic sulfates can be a pathway to synthesize thiols. While specific studies detailing the direct reduction of this compound to form simple thiol compounds are not extensively reported in the provided search results, the reduction of similar sulfur-containing heterocycles is a known chemical transformation. For instance, the reduction of dioxetanes by thiols like glutathione (B108866) has been studied as a potential protective mechanism against cellular damage. capes.gov.br This suggests that strong reducing agents could potentially reduce the cyclic sulfate to yield dithiol compounds, such as 1,2-ethanedithiol, although specific reagents and conditions for this transformation of this compound are not detailed in the search results.

Table 2: Summary of Reactivity

| Reaction Type | Reactant(s) | Key Product Type(s) | Reference |

| Ring-Opening Hydrolysis | Water | Ethylene glycol, Sulfuric acid | |

| Nucleophilic Substitution | Amines, Alcohols | Sulfated ethanolamine derivatives, Sulfated ethers | |

| Oxidation (in synthesis) | Cyclic sulfite, Oxidizing agent | This compound | evitachem.com |

| Reduction | Reducing agents | Potential for thiol compounds | evitachem.comcapes.gov.br |

Role As an Electrolyte Additive in Electrochemical Energy Storage Systems

Mechanism of Action in Battery Systems

The effectiveness of 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide as an electrolyte additive stems from its specific electrochemical behavior within the battery environment. It alters the solvation structure of lithium ions and undergoes preferential decomposition to beneficially influence the SEI layer.

Preferential Decomposition and Reduction Potentials

A key aspect of 1,3,2-Dioxathiolane 2,2-dioxide's function is its preferential reduction at the anode surface compared to the bulk electrolyte solvents. researchgate.netresearchgate.net This early decomposition is crucial, especially in electrolytes containing propylene (B89431) carbonate, as it prevents the co-intercalation of solvent molecules into the graphite (B72142) anode, which would otherwise lead to exfoliation and rapid capacity degradation. researchgate.netiaea.org The reduction of this compound leads to ring-opening reactions, forming the foundation for a stable SEI layer. evitachem.comdongguk.edu

Solid Electrolyte Interphase (SEI) Formation and Engineering

The controlled decomposition of this compound is instrumental in engineering a robust and effective SEI, which is paramount for the long-term performance and safety of lithium-ion batteries.

Influence on SEI Composition and Morphology

The decomposition products of this compound are key components of the SEI layer. Its reduction on the anode surface contributes to the formation of a stable and uniform SEI. researchgate.net This SEI is often enriched with sulfur-containing species, such as lithium sulfate (B86663) (Li₂SO₄), which are believed to be beneficial for its properties. The resulting SEI is typically denser and more stable compared to the one formed from the decomposition of conventional carbonate electrolytes alone. researchgate.net

Enhancement of SEI Stability and Ionic Conductivity

The SEI layer formed in the presence of this compound exhibits enhanced stability, which is crucial for preventing continuous electrolyte decomposition during cycling. oneenergi.com This stability contributes to improved cycling performance and a longer battery lifespan. Furthermore, the engineered SEI is designed to be ionically conductive, allowing for the efficient transport of lithium ions between the electrolyte and the electrode while remaining electronically insulating. researchgate.net

Suppression of Undesirable Side Reactions at Electrode Surfaces

By forming a stable and passivating SEI layer, this compound effectively suppresses undesirable side reactions between the electrolyte and the electrodes. researchgate.net This is particularly important at high voltages and in preventing the formation of "dead lithium" and the growth of lithium dendrites, which can cause internal short circuits and safety hazards. In potassium-ion batteries, it has been shown to inhibit the formation of electrolyte-soluble oligocarbonates that can lead to irreversible capacity loss. researchgate.netacs.org

Interactive Data Tables

Table 1: Impact of this compound on Battery Performance

| Electrolyte System | Improvement in Coulombic Efficiency (%) | Cycling Stability (Cycles) | Reference |

|---|---|---|---|

| 5 wt% DTD in LiPF₆/EC:DEC | 71.0 → 95.8 | 275 |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Lithium-Ion | |

| Propylene Carbonate | |

| Lithium Sulfate |

Performance Enhancement in Lithium-Ion Batteries (LIBs)

A key benefit of using this compound is the significant enhancement in the cycling stability and coulombic efficiency of LIBs. By forming a protective SEI layer on the electrodes, it helps to maintain the structural integrity of the battery's components during repeated charge and discharge cycles. This protective layer mitigates the continuous decomposition of the electrolyte, a common issue that leads to capacity fade over time. Research has shown that the addition of this compound can lead to a notable increase in the number of cycles a battery can endure while retaining a high percentage of its initial capacity. figshare.com For instance, in one study, the introduction of 5.0 wt% of this compound into a carbonate electrolyte improved the average coulombic efficiency of Li||Cu half-cells from 71.0% for 60 cycles to 95.8% for 275 cycles. figshare.com

Table 1: Impact of this compound on Li||Cu Half-Cell Performance

| Electrolyte Composition | Average Coulombic Efficiency (%) | Number of Cycles |

|---|---|---|

| Carbonate Electrolyte | 71.0 | 60 |

| Carbonate Electrolyte + 5.0 wt% this compound | 95.8 | 275 |

Lithium dendrite growth is a critical issue in lithium metal batteries, posing significant safety risks and leading to reduced battery life. figshare.com These dendrites are needle-like structures that can form on the lithium metal anode during charging, potentially causing short circuits. The use of this compound as an electrolyte additive has been shown to effectively suppress the growth of these detrimental dendrites. figshare.com The additive modifies the deposition morphology of lithium, promoting a more uniform and stable plating process. figshare.com This change in the lithium-ion solvation structure and optimization of the SEI component helps to reduce the generation of "dead Li," which contributes to capacity loss. figshare.com

The stability of the interface between the cathode and the electrolyte (CEI) is crucial for the long-term performance of LIBs, especially at high voltages. nih.gov this compound and its derivatives have been shown to contribute to the formation of a stable and protective CEI. researchgate.net This is achieved through preferential oxidation of the additive on the cathode surface, forming a film that prevents the decomposition of the bulk electrolyte solvents. researchgate.net This stable CEI layer is critical for maintaining the integrity of the cathode material and preventing irreversible capacity loss, particularly under demanding conditions such as high-temperature and high-voltage operation. nih.gov

The push for higher energy density in LIBs has led to the development of high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) and LiNi₀.₆Mn₀.₂Co₀.₂O₂. researchgate.netrsc.org However, operating at high voltages often accelerates electrolyte decomposition and capacity fading. researchgate.net this compound and its modified versions have proven to be effective additives for improving the performance of these high-voltage systems. researchgate.net For instance, a derivative, [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), has been successfully used to enhance the electrochemical performance of LiNi₀.₆Mn₀.₂Co₀.₂O₂ cathodes by forming a protective CEI. researchgate.net Similarly, the addition of 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) to the electrolyte has been shown to improve the performance of LNMO-based LIBs by forming stable and conductive surface films on both the cathode and anode. rsc.orgresearchgate.net

Table 2: Performance of High-Voltage Cathodes with this compound Derivatives

| Cathode Material | Additive | Key Improvement |

|---|---|---|

| LiNi₀.₆Mn₀.₂Co₀.₂O₂ | [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD) | Protective CEI formation, suppressed lithium dendrite growth. researchgate.net |

| LiNi₀.₅Mn₁.₅O₄ | 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) | Formation of stable and conductive surface films on cathode and anode. rsc.orgresearchgate.net |

Applications in Next-Generation Battery Systems

The benefits of this compound extend beyond conventional LIBs to next-generation battery technologies that promise higher energy densities and lower costs.

Potassium-Ion Batteries (KIBs)

Research has shown that the addition of DTD to the electrolyte leads to a significant reduction in the polarization of the potassium metal electrode. acs.orgresearchgate.net For instance, a symmetric K||K cell utilizing an electrolyte containing 1 wt% of DTD demonstrated a plating-stripping polarization of approximately 20 mV, which is substantially lower than that observed in cells with additive-free electrolytes. acs.orgresearchgate.netacs.org This lower polarization is indicative of a reduced interfacial resistance, enabling more efficient potassium ion transport. acs.org

Furthermore, the use of DTD as an additive effectively suppresses the irreversible capacity often seen in KIBs. acs.orgresearchgate.netacs.org Electrochemical tests and gas chromatography-mass spectrometry (GC-MS) have revealed that DTD inhibits the formation of soluble oligocarbonates, which are decomposition products of the electrolyte. acs.orgresearchgate.netacs.org These oligocarbonates can be oxidized on the positive electrode, leading to irreversible capacity loss. acs.orgresearchgate.net By passivating the K-metal surface, DTD prevents these detrimental side reactions. acs.orgresearchgate.net

In a K||K₂Mn[Fe(CN)₆] cell, the electrolyte with the DTD additive showed a larger reversible capacity compared to a DTD-free cell. acs.orgresearchgate.netacs.org The DTD-containing cell also achieved a high Coulombic efficiency of approximately 99%. acs.orgacs.org Even small concentrations of DTD, such as 0.1%, have been shown to be effective in reducing the initial irreversible capacity, although 1 wt% or more is considered favorable for optimal performance in coin cells. acs.org The improved reversibility of potassium plating and stripping, even on a copper foil, highlights the potential of DTD for the development of high-performance K-metal batteries. acs.org

Comparative Studies with Other Electrolyte Additives (e.g., VC, FEC, PES)

The performance of this compound (DTD) as an electrolyte additive has been evaluated in comparison to other well-known additives like vinylene carbonate (VC), fluoroethylene carbonate (FEC), and prop-1-ene-1,3-sultone (B1366696) (PES). acs.org These studies provide valuable insights into the unique advantages of DTD in various battery chemistries.

In K-metal cells, a direct comparison showed that while additives like FEC and VC actually increased the polarization of the potassium metal electrode compared to an additive-free electrolyte, the addition of DTD resulted in significantly lower polarization. acs.org This suggests that DTD is more effective at creating a stable and ionically conductive interface on the potassium anode. acs.orgresearchgate.net

While many additives, including VC, FEC, and PES, are known to form passivating SEI layers, the composition and quality of these layers can differ significantly. DTD is particularly effective due to its ability to be preferentially reduced on the electrode surface, forming a robust SEI layer that prevents the co-intercalation of solvent molecules and subsequent electrode damage. iaea.org

The following table summarizes the comparative effects of DTD and other additives based on available research findings.

| Additive | Battery System | Key Findings |

| This compound (DTD) | K-metal cells | Delivers significantly lower plating-stripping polarization (~20 mV) compared to additive-free cells. acs.orgresearchgate.netacs.org Suppresses irreversible capacity and inhibits the formation of soluble oligocarbonates. acs.orgresearchgate.net |

| Li-ion batteries (Graphite/NMC) | A ternary additive blend including DTD, PES, and TTSPi is known to greatly improve the performance of EC:EMC based electrolytes. | |

| Vinylene Carbonate (VC) | K-metal cells | Increased the polarization compared to the additive-free electrolyte. acs.org |

| Sodium-ion batteries | Studied alongside DTD to enhance NaBOB-based electrolytes. evitachem.com | |

| Fluoroethylene Carbonate (FEC) | K-metal cells | Increased the polarization compared to the additive-free electrolyte. acs.org |

| Sodium-ion batteries | Investigated alongside DTD in a TEP electrolyte with NaBOB salt. evitachem.com | |

| Prop-1-ene-1,3-sultone (PES) | Li-ion batteries (Graphite/Li[Ni₀.₄₂Mn₀.₄₂Co₀.₁₆]O₂) | Compared with DTD regarding their effects on impedance and capacity retention at high voltages. evitachem.com |

| Sodium-ion batteries | Investigated along with DTD as an additive for NaBOB-based electrolytes. evitachem.com |

Applications in Organic Synthesis

As an Alkylating Agent

1,3,2-Dioxathiolane (B15491259) 2,2-dioxide is a potent alkylating agent, specifically a hydroxyethylating agent. Due to the high ring strain and the electron-withdrawing nature of the sulfone group, the carbon atoms of the ethyl- ene bridge are highly electrophilic and susceptible to nucleophilic attack. evitachem.com This reaction, known as hydroxyethylsulfonation, involves the ring-opening of the cyclic sulfate (B86663) by a nucleophile, resulting in the formation of a 2-hydroxyethyl group attached to the nucleophile, with a terminal sulfate group.

The reactivity of ethylene (B1197577) sulfate as an alkylating agent has been demonstrated with various nucleophiles. For instance, it reacts with phenoxides and benzylic anions. arizona.edu With phenoxide, it undergoes monoalkylation, attaching a sulfated hydroxyethyl (B10761427) group to the oxygen atom. arizona.edu In reactions with benzylic anions, both mono- and bis-alkylation products can be formed. arizona.edu This dual reactivity highlights its utility in creating diverse molecular architectures. The general mechanism involves the attack of the nucleophile on one of the carbon atoms of the dioxathiolane ring, leading to the cleavage of a C-O bond and the opening of the ring.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Phenoxide | Monoalkylation | arizona.edu |

| Benzylic Anions | Mono- and Bis-alkylation | arizona.edu |

As a Precursor for Sulfonate Derivatives

Building upon its role as an alkylating agent, 1,3,2-Dioxathiolane 2,2-dioxide is a valuable precursor for the synthesis of a variety of sulfonate derivatives. The initial ring-opening reaction with a nucleophile yields a sulfate ester. This sulfate ester can then be hydrolyzed under appropriate conditions to yield a hydroxysulfonate. This two-step process effectively introduces a hydroxyethyl sulfonate moiety into the target molecule.

This methodology is particularly useful in the synthesis of complex molecules where a sulfonate group is required for specific properties, such as water solubility. The ability to introduce a protected or latent sulfonate group in the form of the cyclic sulfate allows for greater control over the synthesis and avoids potential side reactions that a free sulfonic acid group might cause. The oxidation of the resulting products can also lead to different sulfonate derivatives, further expanding its synthetic utility. evitachem.com

Modification of Nucleoside Structures

The modification of nucleosides, the building blocks of DNA and RNA, is a cornerstone of medicinal chemistry, leading to the development of antiviral and anticancer therapeutics. nih.gov The introduction of alkyl groups at various positions on the nucleobase or the sugar moiety can dramatically alter the biological activity of the nucleoside.

Given its established reactivity as an electrophile with a variety of nucleophiles, this compound presents as a potential reagent for the alkylation (specifically, hydroxyethylation) of nucleosides. arizona.edu Nucleosides possess several nucleophilic centers, including the nitrogen atoms within the heterocyclic bases and the hydroxyl groups on the sugar ring, which are susceptible to alkylation. The mechanism of action of other potent alkylating agents, such as mustard gas, involves the alkylation of nucleotides in DNA, which underscores the potential for similar reagents to modify nucleic acid components. wikipedia.org While specific, detailed examples of the reaction of this compound with particular nucleosides were not prevalent in the surveyed literature, its known reactivity profile strongly suggests its utility in this application for creating novel nucleoside analogues for pharmacological screening. The development of 2'-O-modified nucleosides is a significant area in oligonucleotide therapeutics, highlighting the importance of introducing small alkyl groups to the sugar moiety. oup.com

Synthesis of Imidazolidinium Salts

Imidazolidinium salts are a class of saturated N-heterocyclic compounds that are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. While some commercial suppliers of this compound suggest its use in the preparation of imidazolidinium salts, a thorough review of the scientific literature did not yield specific methods or examples of this application. The common synthesis routes to imidazolium (B1220033) and imidazolidinium salts typically involve the condensation of a diamine with an aldehyde or orthoformate, followed by quaternization, or the reaction of formamidines with dihaloalkanes or their equivalents. The potential reaction of this compound with a diamine to form an imidazolidinium salt is not a well-documented transformation in the available chemical literature.

Synthesis of Surfactants

This compound is utilized as a raw material in the synthesis of certain types of surfactants. rsc.org Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The hydrophilic head often contains ionic or highly polar groups, such as sulfonates.

The role of ethylene sulfate in surfactant synthesis is to provide a convenient method for introducing a sulfated ethyleneoxy group, which can serve as the hydrophilic head. The synthesis typically involves the ring-opening of this compound by a long-chain alcohol or another hydrophobic nucleophile. arizona.edu This reaction attaches the hydrophobic tail to the ethylene sulfate moiety. Subsequent hydrolysis of the resulting sulfate ester yields the final surfactant molecule with a terminal hydroxysulfonate group. This method provides a direct route to producing sulfonate surfactants with an ether linkage, which can offer desirable properties such as improved water solubility and stability.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of DTD within an electrolyte system. These simulations model the interactions between DTD, solvent molecules, and lithium ions over time, revealing how DTD influences the electrolyte's structure and transport properties.

Research utilizing MD simulations has investigated the mechanisms of DTD as an additive to enhance the performance of lithium metal batteries. figshare.com The simulations show that DTD molecules can alter the solvation structure of lithium ions and contribute to optimizing the solid electrolyte interphase (SEI) component. figshare.com This modification is crucial as it leads to a decrease in the energy barrier for lithium deposition and reduces the formation of inactive "dead lithium." figshare.com Furthermore, studies have explored Li+ diffusion within key SEI components, such as dilithium (B8592608) ethylene (B1197577) dicarbonate, using MD simulations to estimate ionic conductivity and understand transport mechanisms at an atomic scale. researchgate.net While not directly simulating DTD, these studies on related SEI products are informed by the decomposition pathways of additives like DTD.

Table 1: Key Findings from Molecular Dynamics (MD) Simulations

| Simulation Focus | Key Finding | Implication for Battery Performance | Source |

|---|---|---|---|

| DTD Mechanism in Electrolytes | DTD alters the Li-ion solvation structure and optimizes the SEI. | Lowers the energy barrier for Li deposition, reduces "dead Li" formation, and suppresses dendrite growth. | figshare.com |

| Ion Transport in SEI Components (e.g., Li₂EDC) | Li+ transport can be heterogeneous, showing chain-like and loop-like correlated displacements. | Understanding the fundamental ionic conductivity of the SEI layer formed from DTD decomposition. | researchgate.net |

| Li+ Diffusion in Cathode Materials | Li+ diffusion coefficients are on the order of 10⁻¹² to 10⁻¹³ cm²/s in materials like LiCoO₂. | Provides context for the overall ion transport limitations within the full cell system where DTD is used. | researchgate.net |

Quantum Chemical Calculations of Decomposition Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for mapping the reaction energetics of DTD decomposition. These calculations can predict the most likely pathways for its breakdown, which is fundamental to its function as an SEI-forming additive.

Studies show that DTD is designed to be reduced prior to the main solvent, such as propylene (B89431) carbonate (PC) or ethylene carbonate (EC). dongguk.eduiaea.org Quantum static calculations reveal that DTD has a strong tendency to undergo reduction accompanied by a ring-opening reaction. dongguk.edu This initial reductive decomposition is a critical step. The process begins with the acceptance of an electron, leading to the formation of a radical anion, which then rapidly cleaves.

While specific multi-step pathways for DTD are proprietary or less detailed in open literature, analogous calculations for ethylene carbonate (EC) provide a model for the complexity involved. nih.gov For EC, decomposition involves Li+ ion binding, reduction to form a neutral adduct, and a subsequent ring-opening transition state. nih.gov The energy barrier for this ring-opening is a critical parameter that various computational methods aim to predict accurately. nih.gov For DTD, its lower reduction potential compared to EC ensures it decomposes first, forming the initial SEI layer. The decomposition products of sulfate (B86663) ester additives like DTD have been identified, confirming their role in forming the protective interface. acs.org

Table 2: Calculated Properties Related to DTD Decomposition

| Calculated Property | Observation | Significance | Source |

|---|---|---|---|

| Reduction Tendency | DTD is reduced before propylene carbonate (PC) and exhibits a strong tendency for ring-opening upon reduction. | Ensures DTD acts as a sacrificial additive to form a stable SEI, preventing solvent co-intercalation and graphite (B72142) exfoliation. | dongguk.edu |

| Li⁺ Binding Energy | The Li⁺ binding energy of neutral DTD is significantly lower than that of PC. | Neutral DTD does not effectively compete with the primary solvent (PC) in solvating Li⁺. | dongguk.edu |

| Decomposition Products | The decomposition of sulfate esters like DTD contributes to the formation of the SEI. | The resulting SEI composition is critical for stabilizing the lithium metal anode. | acs.org |

Studies on Solvation Structure Alteration of Lithium Ions

The way in which DTD alters the solvation sheath of lithium ions is a key aspect of its function, influencing both ion transport and the electrochemical reactions at the electrode surface.

Computational and experimental studies confirm that DTD changes the Li-ion solvation structure. figshare.com However, quantum calculations provide a more nuanced picture. These calculations have shown that the lithium ion binding energy of a neutral DTD molecule is much lower than that of a primary solvent molecule like propylene carbonate (PC). dongguk.edu This suggests that neutral DTD is not a strong enough ligand to displace PC from the lithium ion's primary solvation shell. dongguk.edu

Instead, the alteration of the solvation structure occurs after DTD undergoes reduction. The anionic, ring-opened form of DTD can then participate in the Li⁺ solvation sheath through a solvent-additive exchange reaction. dongguk.edu This participation promotes the desolvation of PC from the lithium ion, which is a crucial step for efficient intercalation into graphite anodes. dongguk.edu In electrolytes with a high concentration of DTD (>5%), the additive can more directly affect the bulk solvation structure. acs.org

Analysis of Ring Strain Effects

The chemical reactivity of cyclic molecules like DTD is significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent bonds (torsional strain).

DTD possesses a five-membered ring structure. Such rings are not planar and adopt puckered conformations to relieve some torsional strain. libretexts.org However, the inclusion of a sulfate group introduces specific bond angle constraints. The high reactivity of DTD, particularly its tendency to undergo ring-opening upon reduction, is a direct consequence of the inherent strain in its five-membered ring. dongguk.edu The release of this ring strain provides a thermodynamic driving force for the decomposition reaction.

Computational studies on various heterocyclic systems show that replacing a carbon atom (CH₂) in a ring with a sulfur atom can reduce the ring strain energy (RSE). osti.gov This is attributed to the fact that sulfur has preferred bond angles closer to 90° and longer bond lengths, which can better accommodate the geometric constraints of a small ring. osti.gov Despite this, the RSE is still significant enough in a molecule like DTD to facilitate the ring-opening reaction that is central to its function as an SEI-forming additive.

Analytical Methodologies for Investigation

Spectroscopic Techniques for Decomposition Product Identification

A variety of spectroscopic methods are employed to identify the byproducts formed from the decomposition of DTD and the electrolyte, providing critical insights into the formation and composition of the Solid Electrolyte Interphase (SEI).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is instrumental in identifying volatile and semi-volatile decomposition products within the electrolyte. researchgate.netacs.org For instance, GC-MS analysis has been used to detect the formation of electrolyte-soluble oligocarbonates in electrolytes without DTD, which can cause irreversible capacity loss. researchgate.netacs.orgacs.org The addition of DTD has been shown to suppress the formation of these detrimental species. researchgate.netacs.orgacs.org In one study, GC-MS was used to identify diethyl 2,5-dioxahexane-1,6-dicarboxylate (DEDOHC) and other long-chain oligocarbonates as thermal or electrochemical decomposition products in DTD-free electrolytes. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique widely used for the ex-situ analysis of the chemical composition of the SEI layer formed on electrode surfaces. researchgate.netrsc.org Studies have utilized XPS to confirm that DTD contributes to the formation of a stable and uniform SEI layer. researchgate.net The analysis of cycled electrodes reveals the presence of sulfur-containing species originating from DTD decomposition, which are believed to enhance the SEI's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the chemical structure of DTD and its derivatives. nih.gov These techniques are also valuable for studying the liquid electrolyte components and identifying soluble decomposition products that are not readily detectable by GC-MS.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a sample. nih.gov It can be used to monitor changes in the electrolyte composition and to characterize the organic and inorganic species present in the SEI layer. For example, Attenuated Total Reflectance (ATR)-IR is a specific IR technique that has been used for the analysis of DTD. nih.gov

X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of crystalline materials. While not typically used for the amorphous components of the SEI, it is essential for confirming the crystal structure of pure DTD and any crystalline decomposition products.

Electrochemical Methods for Performance Evaluation

Electrochemical techniques are fundamental to assessing the impact of DTD on battery performance, providing quantitative data on efficiency, stability, and kinetics.

Coulombic Efficiency and Cycling Stability: The addition of DTD as an electrolyte additive has been shown to significantly improve the initial coulombic efficiency and long-term cycling stability of lithium-ion and sodium-ion batteries. researchgate.netresearchgate.net For example, in a Li/LiNi₀.₅Mn₀.₃Co₀.₂O₂ cell, the discharge capacity retention after 100 cycles at a high voltage of 4.5 V increased from 68% in the baseline electrolyte to 84% with the addition of 2.0 wt% DTD. researchgate.net Similarly, in K-metal cells, the addition of 1 wt% DTD resulted in a much higher initial Coulombic efficiency of 76% compared to the DTD-free electrolyte. researchgate.net

Impedance Spectroscopy: Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery cell. researchgate.netresearchgate.netama-science.org By analyzing the impedance spectra, it is possible to distinguish the resistance of the electrolyte, the charge-transfer resistance at the electrode-electrolyte interface, and the impedance associated with the SEI layer. EIS studies can demonstrate the effect of DTD on reducing the interfacial resistance and promoting faster ion transport across the SEI. researchgate.net

The following table summarizes the key electrochemical performance improvements observed with the use of DTD as an electrolyte additive.

| Battery System | DTD Concentration | Key Performance Improvement | Reference |

| Li/LiNi₀.₅Mn₀.₃Co₀.₂O₂ | 2.0 wt% | Discharge capacity retention increased from 68% to 84% after 100 cycles at 4.5 V. | researchgate.net |

| K-metal | 1 wt% | Initial Coulombic efficiency increased to 76%. | researchgate.net |

| K∥K₂Mn[Fe(CN)₆] | 1 wt% | Exhibited a larger reversible capacity and suppressed irreversible capacity. | acs.orgacs.org |

Operando Analytical Techniques for SEI Formation

Operando techniques allow for the real-time monitoring of changes within a battery during its operation, providing dynamic insights into the formation and evolution of the SEI.

Operando X-ray Absorption Spectroscopy (XAS): This technique can reveal the chemical evolution of the SEI during electrochemical cycling. nih.gov By tuning the X-ray energy to the absorption edges of specific elements (e.g., oxygen, fluorine), it is possible to track the formation of different SEI components as a function of potential. nih.gov For instance, operando XAS has been used to show the sequential formation of inorganic and organic species within the SEI, leading to a layered structure. nih.gov

Operando Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): NAP-XPS is a powerful tool for observing the dynamic formation of the SEI layer at the electrode-electrolyte interface in real-time. rsc.org This technique allows for the identification of SEI species and their deposition on the electrode surface as a function of the applied potential, providing a direct window into the SEI formation process. rsc.org

Operando Neutron Reflectometry and Quartz Crystal Microbalance (QCM): These techniques can provide quantitative information about the thickness, density, and mass of the SEI as it forms. nih.gov Operando neutron reflectometry has been used to observe a dual-layer SEI structure, confirming theoretical models. nih.gov QCM can provide real-time data on the mass changes at the electrode surface, offering insights into the dynamics of SEI formation and evolution over multiple cycles. nih.gov

The use of these advanced operando techniques is crucial for developing a fundamental understanding of how additives like DTD influence the dynamic processes occurring at the electrode-electrolyte interface, ultimately leading to the rational design of better battery electrolytes.

Degradation Pathways and Products in Electrochemical Environments

Electrochemical Decomposition Mechanisms

In electrochemical environments such as those within lithium-ion batteries, 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide undergoes preferential decomposition on the electrode surfaces. This decomposition occurs at a higher reduction potential compared to common carbonate solvents like propylene (B89431) carbonate (PC) or ethylene (B1197577) carbonate (EC). researchgate.netdongguk.edu This characteristic is critical, as the additive decomposes first, passivating the electrode surface before the bulk electrolyte solvents can undergo extensive reduction, which can lead to detrimental effects like the exfoliation of graphite (B72142) anodes. dongguk.edusigmaaldrich.com

The primary decomposition mechanism for DTD is an electrochemical reduction that proceeds via a ring-opening reaction. dongguk.edu Quantum static and dynamics calculations show that DTD has a strong tendency to be reduced, a process that is accompanied by the opening of its cyclic structure. kit.edu While neutral DTD has a lower binding energy with lithium ions compared to PC, its anionic form, created upon reduction, can participate in the Li+ solvation sheath and facilitate the desirable desolvation of solvent molecules. kit.edu

Identification of Gaseous and Soluble Byproducts

The decomposition of 1,3,2-Dioxathiolane 2,2-dioxide leads to a variety of byproducts. The identification of these species, through techniques like gas chromatography-mass spectrometry (GC-MS), provides insight into its stabilization mechanisms. acs.orgacs.org

A key function of DTD is the suppression of undesirable byproducts from the main electrolyte. Its presence significantly inhibits the formation of soluble oligocarbonates, which are products of solvent decomposition in DTD-free systems. acs.orgacs.org For instance, the formation of species like diethoxydicarbonate (DEDOHC), which can be oxidized on the positive electrode and cause irreversible capacity loss, is effectively suppressed. acs.org

The direct decomposition of DTD, however, yields a different set of byproducts that are largely beneficial. These are primarily solid or polymeric species that constitute the protective interfacial layers. While the primary role of DTD is to mitigate gas generation from the main electrolyte solvents (such as CO2, H2, and C2H4), diva-portal.orgmdpi.com the specific gaseous byproducts from DTD's own decomposition are not prominently reported. Some studies on related sulfur-containing additives suggest the possibility of SO2 evolution, but this has not been consistently identified as a major product for DTD. kit.eduresearchgate.net Instead, its reduction leads to the formation of sulfur-based inorganic salts and organosulfur compounds. researchgate.netresearchgate.net

The table below summarizes the identified byproducts associated with the use of DTD in electrochemical cells.

| Byproduct Type | Specific Compounds | Role/Observation |

| Gaseous | (Suppressed) H₂, C₂H₄, CO₂ | DTD's primary role is to prevent the formation of these gases from solvent decomposition. diva-portal.orgmdpi.com |

| Soluble | (Suppressed) Oligocarbonates (e.g., DEDOHC) | DTD inhibits the formation of these soluble species, preventing irreversible reactions at the cathode. acs.orgacs.org |

| Solid/Interfacial | Lithium Sulfite (B76179) (Li₂SO₃) | A major inorganic component of the SEI formed from DTD reduction. researchgate.netresearchgate.net |

| Lithium Alkyl Sulfates (ROSO₂Li) | Organic components of the SEI derived from the ring-opening of DTD. researchgate.net | |

| Polymeric Species | DTD decomposition has been observed to create a polymeric structure on the electrode surface. [ ] |

Role of Byproducts in Interfacial Layer Formation

The byproducts generated from the electrochemical decomposition of this compound are fundamental to its function as a film-forming additive. researchgate.net These products precipitate onto the electrode surfaces to create a stable and uniform solid electrolyte interphase (SEI). hidenanalytical.com

The resulting SEI is a composite material, rich in both organic and inorganic sulfur-containing species. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis reveals that the SEI formed in the presence of DTD contains a significantly higher fraction of organic compounds compared to films formed from other additives. researchgate.net The inorganic components primarily consist of species like lithium sulfite (Li₂SO₃), while the organic parts are composed of lithium alkyl sulfate (B86663) derivatives (ROSO₂Li) and polymeric structures. researchgate.net

Future Research Directions and Challenges

Development of More Environmentally Benign Synthesis Routes

The conventional industrial synthesis of DTD involves an oxidation method using sodium hypochlorite (B82951)/ruthenium trichloride (B1173362), which raises environmental and safety concerns. acs.orgacs.org A more sustainable alternative is the hydrogen peroxide/TS-1 (titanium silicalite-1) oxidation method. acs.orgacs.org Hydrogen peroxide is an ideal oxidant due to its high oxygen content, environmental friendliness, and low cost. acs.org However, this greener route has been traditionally hampered by long reaction times, low selectivity, and deactivation of the catalyst. acs.orgacs.org

Recent breakthroughs have focused on utilizing microreaction systems to overcome these limitations. acs.orgacs.org Continuous flow synthesis in a micropacked bed reactor loaded with TS-1 particles significantly enhances heat and mass transfer efficiency. acs.orgacs.org This approach has been shown to achieve a high isolated yield of DTD, for example, 89.3% under optimal conditions, with reduced oxidant consumption and shorter reaction times. acs.orgacs.org Studies have systematically investigated the effects of solvents, temperature, and reagent quantities to optimize the process. acs.orgacs.org Acetone (B3395972) has been identified as a superior solvent to water for stabilizing critical peroxide intermediates during the reaction. acs.orgacs.org These advancements demonstrate the significant potential of microreactors for the green and efficient industrial preparation of DTD. acs.orgacs.org

Table 1: Comparison of DTD Synthesis Routes

| Parameter | Conventional Batch Synthesis | Microreactor-Based Green Synthesis |

|---|---|---|

| Oxidant/Catalyst | Sodium Hypochlorite/Ruthenium Trichloride acs.orgacs.org | Hydrogen Peroxide/TS-1 acs.orgacs.org |

| Yield | Lower | Up to 89.3% acs.orgacs.org |

| Reaction Time | Long acs.orgacs.org | Short acs.orgacs.org |

| Byproduct Formation | Higher | Lower |

| Environmental Impact | Higher (uses chlorinated reagents) energy.gov | Lower (water is the main byproduct) acs.org |

| Process Type | Batch rsc.org | Continuous Flow acs.orgacs.orgrsc.org |

Design of Advanced Derivatives with Enhanced Functionality

To meet the demands of high-energy and high-voltage batteries, researchers are designing advanced derivatives of DTD with tailored properties. These efforts focus on creating bifunctional additives and incorporating fluorine atoms to enhance electrochemical stability.

Bifunctional Additives: DTD itself has been described as a bifunctional additive, particularly for enhancing the stability of lithium metal anodes. figshare.comacs.orgacs.org It works by both modifying the Li-ion solvation structure and optimizing the components of the solid electrolyte interphase (SEI), which reduces the energy barrier for lithium deposition and suppresses the formation of "dead Li" and dendrites. figshare.comacs.org Building on this concept, novel derivatives have been synthesized. One such example is [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), a sulfite-based additive designed to improve the high-voltage performance of cathodes like LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532). researchgate.net BDTD preferentially oxidizes on the cathode surface to form a stable protective film, preventing electrolyte decomposition at high voltages and improving cycling stability. researchgate.net Another approach involves designing novel bifunctional additives like vinyl sulfonyl fluoride (B91410) (VSF), which is not a direct DTD derivative but exemplifies the strategy of creating molecules that can stabilize both the SEI on the anode and the cathode-electrolyte interphase (CEI) simultaneously under demanding conditions. rsc.org

Fluorinated Derivatives: The incorporation of fluorine into electrolyte additives is a well-established strategy for improving oxidative stability and forming robust, fluorine-rich protective layers on electrodes. vulcanchem.com Research into fluorinated DTD derivatives, such as 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a promising area. vulcanchem.comresearchgate.net The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the molecule, facilitating its decomposition to form a stable CEI. vulcanchem.com This CEI, rich in species like LiF and LiₓSOy, can block electrolyte oxidation at high voltages (>4.3 V) and inhibit degradation of the cathode. vulcanchem.com The synthesis of these fluorinated derivatives can be achieved through methods like the reaction of fluorinated epoxides with sulfur trioxide or the direct fluorination of a parent molecule using electrophilic fluorinating agents. vulcanchem.comnih.govacademie-sciences.fr

Table 2: Examples of Advanced DTD Derivatives and Their Functionality

| Derivative Name | Type | Targeted Functionality | Reference |

|---|---|---|---|

| 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (DTD) | Bifunctional | Stabilizes Li metal anode by modifying Li-ion solvation and optimizing SEI. figshare.comacs.org | figshare.comacs.org |

| [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD) | Bifunctional | Forms a stable CEI on high-voltage cathodes, preventing electrolyte decomposition. researchgate.net | researchgate.net |

| 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | Fluorinated | Forms a fluorine-rich CEI to block electrolyte oxidation at high voltages. vulcanchem.com | vulcanchem.com |

Synergistic Effects of Co-Additives in Electrolyte Formulations

The performance of DTD is often significantly enhanced when used in combination with other electrolyte additives. This synergistic approach allows for the formation of more robust and multifunctional protective interphases on both the anode and cathode. The resulting SEI and CEI can possess properties that are not achievable with a single additive alone.

Research has shown that binary and ternary additive blends containing DTD can lead to substantial improvements in battery performance. For instance, the combination of DTD and Prop-1-ene 1,3-sultone (PES) has been studied, with ternary blends such as "PES222" (2% PES, 2% DTD, and 2% tris(trimethylsilyl)phosphite [TTSPi]) showing particular promise. researchgate.net Another effective combination is DTD with lithium difluorophosphate (DFP or LiPO₂F₂). researchgate.net In this pairing, DTD is more likely to undergo reductive decomposition on the anode surface, while DFP/LiPO₂F₂ is more easily oxidized on the cathode surface. researchgate.net This complementary action creates stable interfaces on both electrodes, significantly improving cycling performance in high-capacity pouch cells. researchgate.net The combination of DTD and DFP has been shown to extend the lifespan of fast-charging cells to over 2400 cycles, a significant improvement compared to cells with single additives. researchgate.net

Comparative studies also highlight the unique advantages of DTD. When evaluated against other sulfur-containing additives like trimethylene sulfate (B86663) (TMS) in potassium-metal cells, DTD demonstrated a superior ability to reduce initial irreversible capacity and deliver higher reversible capacity and coulombic efficiency. acs.orgacs.org

Table 3: Synergistic Effects of DTD with Co-Additives

| Co-Additive(s) | Battery System | Observed Synergistic Effect | Reference(s) |

|---|---|---|---|

| Prop-1-ene 1,3-sultone (PES), Tris(trimethylsilyl)phosphite (TTSPi) | Li-ion (NMC/graphite) | Ternary blends (e.g., PES222) show improved coulombic efficiency and decreased capacity slippage. | researchgate.net |

| Lithium Difluorophosphate (DFP/LiPO₂F₂) | Li-ion (LFP/graphite (B72142) pouch cells) | DTD protects the anode while DFP protects the cathode, enabling stable fast-charging performance for over 2400 cycles. | researchgate.net |

| Trimethylene Sulfate (TMS) | K-Metal Cells | DTD proved more effective than TMS at passivating the potassium metal surface, suppressing irreversible capacity, and improving coulombic efficiency. | acs.orgacs.org |

| Vinylene Carbonate (VC) | Li-ion (Graphite/NMC pouch cells) | A combination of VC and DTD did not show further enhancement compared to using VC alone in one study. | researchgate.net |

Scale-Up and Industrialization of DTD Synthesis

Transitioning DTD synthesis from the laboratory to an industrial scale presents significant challenges related to cost, safety, purity, and process efficiency. energy.gov The high heat release during the synthesis of DTD can lead to hydrolysis, reducing product yield and posing safety risks in traditional large-batch reactors. rsc.org

A key strategy to overcome these hurdles is the adoption of continuous flow microreaction technology. rsc.org Microreactors offer a vastly superior surface-area-to-volume ratio compared to batch reactors, enabling efficient heat dissipation and precise temperature control. rsc.orgvulcanchem.com This minimizes undesirable side reactions like hydrolysis and leads to higher yields and product purity. rsc.orgresearchgate.net Studies have demonstrated that optimizing a continuous flow process can achieve yields as high as 92.22%. rsc.orgresearchgate.net This approach lays the foundation for the "numbering-up" of microreactors, where multiple units are run in parallel to achieve industrial production volumes. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,2-Dioxathiolane 2,2-dioxide in laboratory settings?

- Methodology : The compound is synthesized via cyclization of ethylene glycol with sulfur trioxide (SO₃) under controlled anhydrous conditions. Key steps include:

- Reagent Selection : Use SO₃ in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol or acetone yields high-purity crystals (≥98% by GC) .

- Safety : Employ closed systems to handle SO₃ due to its hygroscopic and corrosive nature .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 4.4–4.6 ppm for cyclic sulfate protons) and ¹³C NMR (δ 75–80 ppm for ring carbons) .

- Melting Point : Pure samples melt at 95–97°C; deviations indicate impurities .

- GC-MS : Quantify purity and detect volatile byproducts (e.g., ethylene glycol derivatives) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation or corrosion) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (linked to respiratory hazards) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data across studies?

- Approach :

- Controlled Parameter Variation : Systematically test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst presence .

- Computational Validation : Use DFT calculations to model reaction pathways (e.g., nucleophilic attack at sulfur) and compare with experimental yields .

- Cross-Study Replication : Reproduce conflicting protocols with standardized reagents to isolate variables .

Q. How does the stereoelectronic environment influence reactivity in nucleophilic ring-opening reactions?

- Mechanistic Insights :

- The electrophilic sulfone group undergoes nucleophilic attack, with ring strain (five-membered ring) accelerating reactivity. Methyl substituents (in derivatives) hinder nucleophile access, reducing reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing regioselectivity in asymmetric openings .

Q. What computational approaches predict biological activity of derivatives?

- Methods :

- Molecular Docking : Screen against inflammatory targets (e.g., COX-2) to identify binding modes (derivatives show anti-inflammatory potential) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with enzyme inhibition efficacy .

- MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Q. How can isotopic labeling elucidate substitution reaction mechanisms?

- Protocol :

- Isotope Incorporation : Synthesize ³⁵S-labeled compound to track sulfur migration via autoradiography .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁸O-labeled vs. unlabeled substrates to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.